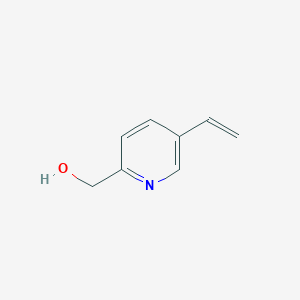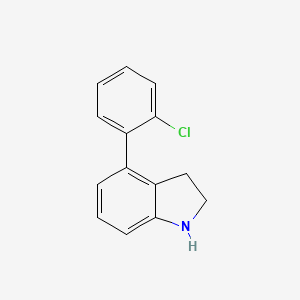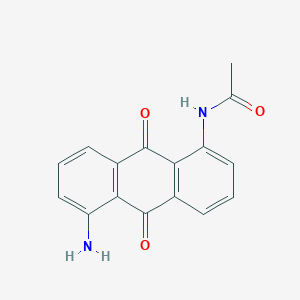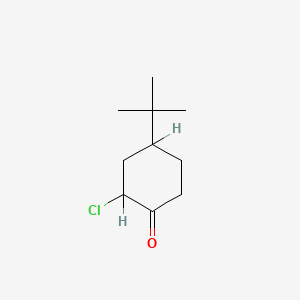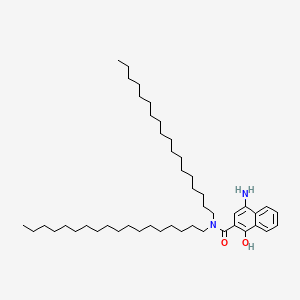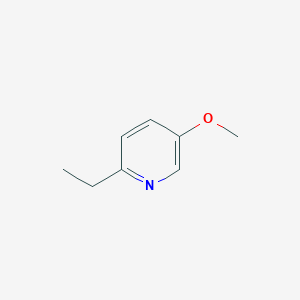
2-Ethyl-5-methoxypyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-methyl-5-ethylpyridine, a compound similar to 2-ethyl-5-methoxypyridine, has been studied . The reaction was carried out in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .
Molecular Structure Analysis
The molecular weight of 2-Ethynyl-5-methoxypyridine is 133.15 . The SMILES string representation of the molecule is COC1=CC=C(C#C)N=C1 . The InChI representation is 1S/C8H7NO/c1-3-7-4-5-8(10-2)6-9-7/h1,4-6H,2H3 .
Chemical Reactions Analysis
The chemical reactions of 2-methyl-5-ethylpyridine, a compound similar to 2-ethyl-5-methoxypyridine, have been investigated . The temperature and concentration of reactants and the promoter were identified as the most important parameters influencing the course of the reaction . Additional mechanistic investigations were carried out to assess the effect of these parameters in detail and to clarify the by-product formation via oligomer formation .
Physical And Chemical Properties Analysis
2-Ethynyl-5-methoxypyridine is a solid substance . Its molecular weight is 133.15 . The SMILES string representation of the molecule is COC1=CC=C(C#C)N=C1 , and the InChI representation is 1S/C8H7NO/c1-3-7-4-5-8(10-2)6-9-7/h1,4-6H,2H3 .
Safety and Hazards
The safety data sheet for 2-Ethynyl-5-methoxypyridine indicates that it is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
A novel synthesis route to produce 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . This new route could potentially be optimized and applied to the synthesis of 2-ethyl-5-methoxypyridine. Additionally, the development of nucleic acid base pair analogues that use new modes of molecular recognition is an area of active research due to potential applications in biochemistry, biotechnology, and medicinal chemistry . This could potentially involve compounds like 2-ethyl-5-methoxypyridine.
properties
CAS RN |
228862-37-1 |
|---|---|
Product Name |
2-Ethyl-5-methoxypyridine |
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-ethyl-5-methoxypyridine |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-5-8(10-2)6-9-7/h4-6H,3H2,1-2H3 |
InChI Key |
GWPCZOQHIBKZHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

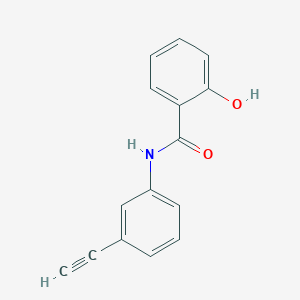

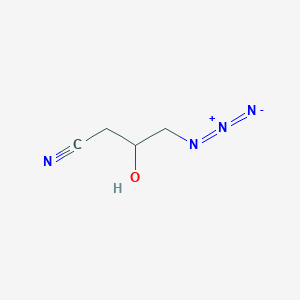
![2-{[5-(4-Chlorophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8642321.png)
![4-(4-{[(Benzyloxy)carbonyl]amino}butyl)benzoic acid](/img/structure/B8642324.png)

